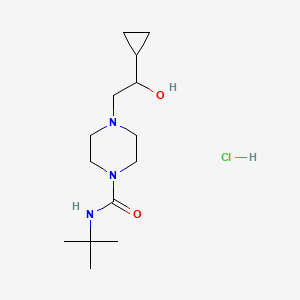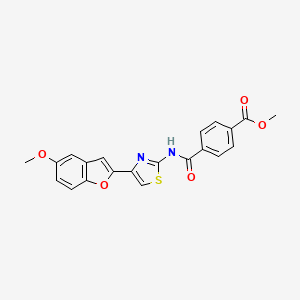![molecular formula C33H31N3O2S B2777589 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide CAS No. 392320-74-0](/img/structure/B2777589.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide” is a complex organic compound. It contains an adamantyl group, which is a common feature in a variety of natural products and medicinal agents . The adamantyl group is known to positively modulate the therapeutic index of many experimental compounds through a variety of mechanisms .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the adamantyl group and the 1,3,4-thiadiazol-2-yl group. The adamantyl group is a tricyclic moiety that is known for its unique stability . The 1,3,4-thiadiazol-2-yl group is a heterocyclic moiety containing sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of the adamantyl and 1,3,4-thiadiazol-2-yl groups. Adamantanes are known to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the adamantyl and 1,3,4-thiadiazol-2-yl groups. Adamantanes are known for their unique structural, biological, and stimulus-responsive properties .Scientific Research Applications
Antimicrobial Activity
The compound’s antimicrobial properties have attracted significant attention. Researchers have investigated its effectiveness against various microorganisms, including bacteria and fungi. In vitro studies have demonstrated its activity against Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans . Further exploration of its mechanism of action and potential clinical applications is warranted.
Carbonic Anhydrase Inhibition
1,3,4-Thiadiazole-based drugs often exhibit carbonic anhydrase inhibitory activity. This enzyme plays a crucial role in maintaining acid-base balance and fluid secretion. By inhibiting carbonic anhydrase, compounds like our target molecule may find applications in treating conditions related to fluid dynamics, such as glaucoma and edema .
Anticancer Potential
The incorporation of adamantane moieties into molecules can enhance their lipophilicity, affecting bioavailability. Researchers have explored adamantane-based derivatives as potential anticancer agents. Investigating the cytotoxic effects of our compound on cancer cell lines could reveal its therapeutic potential .
Diamondoid Synthesis
Adamantane derivatives, including our compound, serve as building blocks for diamondoids—nanoscale diamond-like structures. These materials have unique properties and applications in nanotechnology, quantum computing, and drug delivery. Understanding the synthesis pathways involving our compound could contribute to diamondoid production .
Polymerization Reactions
The high reactivity of double-bonded adamantane derivatives offers opportunities for polymerization reactions. Researchers have explored their use as monomers for thermally stable and high-energy fuels, oils, and bioactive compounds. Investigating the polymerization behavior of our compound could lead to novel materials with tailored properties .
Cell Cycle Disruption
In a specific study, compound 5r (a derivative of our target compound) exhibited significant cell-cycle arrest, disrupting the G2/M phase. This finding suggests potential applications in cancer therapy, where controlling cell division is crucial .
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O2S/c37-29(26-9-5-2-6-10-26)27-11-13-28(14-12-27)30(38)36(21-22-7-3-1-4-8-22)32-35-34-31(39-32)33-18-23-15-24(19-33)17-25(16-23)20-33/h1-14,23-25H,15-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDOLZPFGGXAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(4-Bromophenyl)thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2777510.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2777512.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2777513.png)
![2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2777514.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2777515.png)
![N-(4-bromophenyl)-4-[4-(dipropylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2777516.png)
![N-(2-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2777518.png)


![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl][4-(trifluoromethyl)benzyl]amino}ethyl)ethanimidamide](/img/structure/B2777525.png)

methanone](/img/structure/B2777527.png)
